Direct Head-to-Head Comparison: MtbHU-IN-1 vs. SD1 on Biochemical Potency and Cellular Activity
In a direct comparative study, MtbHU-IN-1 (SD4) and its close analog SD1 were evaluated for their ability to inhibit MtbHU-DNA binding via electrophoretic mobility shift assay (EMSA) and for their antibacterial activity against Mtb H37Ra via resazurin microtiter plate assay [1]. MtbHU-IN-1 exhibited an IC50 of 1.7 µM for DNA-binding inhibition, which is approximately 12-fold more potent than SD1 (IC50 = 20 µM) [1]. However, this increased biochemical potency did not correlate with improved cellular efficacy, as MtbHU-IN-1 showed a MIC of 800 µM, which is two-fold less potent than SD1 (MIC = 400 µM) [1].
| Evidence Dimension | Inhibition of MtbHU-DNA binding (IC50) |
|---|---|
| Target Compound Data | 1.7 µM |
| Comparator Or Baseline | SD1: 20 µM |
| Quantified Difference | 11.8-fold more potent (lower IC50) |
| Conditions | Electrophoretic mobility shift assay (EMSA); MtbHU-DNA complex formation |
Why This Matters
This data demonstrates that MtbHU-IN-1 is the superior choice for experiments requiring strong biochemical target engagement in vitro, but its whole-cell activity is inferior to a close analog, highlighting the need for careful selection based on the specific experimental endpoint.
- [1] Bhowmick T, Ghosh S, Dixit K, et al. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors. Nat Commun. 2014;5:4124. View Source
